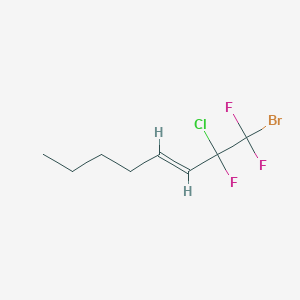
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene
Übersicht
Beschreibung
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene is an organofluorine compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene can be synthesized through a multi-step process involving halogenation and fluorination reactions. One common method involves the halogenation of 1,1,2-trifluoro-3-octene using bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Hydrogen bromide or chlorine gas in the presence of a catalyst.
Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide.
Major Products:
Substitution Reactions: Formation of 1-hydroxy-2-chloro-1,1,2-trifluoro-3-octene or 1-alkoxy-2-chloro-1,1,2-trifluoro-3-octene.
Addition Reactions: Formation of 1,2-dihalo-1,1,2-trifluoro-3-octane.
Elimination Reactions: Formation of 1,1,2-trifluoro-3-octene or 1,1,2-trifluoro-3-octyne.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-1,1,2-trifluoro-3-octene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organofluorine compounds.
Material Science: Incorporated into polymers and coatings to enhance their chemical resistance and thermal stability.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Environmental Chemistry: Studied for its reactivity and potential impact on atmospheric chemistry.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene involves its interaction with various molecular targets through its reactive halogen and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of molecular structures and the generation of new chemical entities. The pathways involved include nucleophilic substitution, electrophilic addition, and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-chloro-1,1,2-trifluoroethane
- 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene
- 2-Bromo-2-chloro-1,1,1-trifluoroethane
Comparison: 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct reactivity and physical properties compared to its shorter-chain analogs. The presence of the double bond allows for additional reactivity, such as addition reactions, which are not possible with fully saturated compounds.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-1,1,2-trifluorooct-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClF3/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFAGZRUEZHODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)Br)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371227 | |
| Record name | 1-Bromo-2-chloro-1,1,2-trifluorooct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30428-56-9 | |
| Record name | 1-Bromo-2-chloro-1,1,2-trifluorooct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


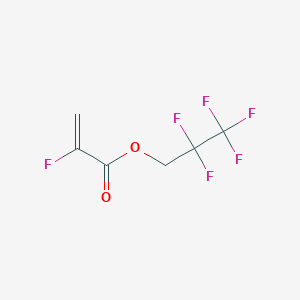

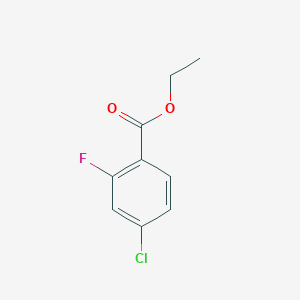
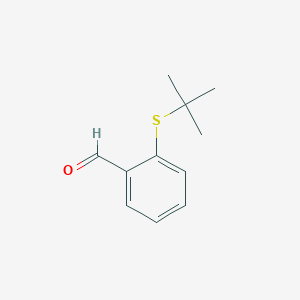
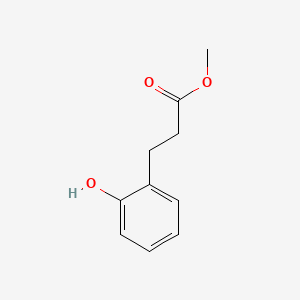
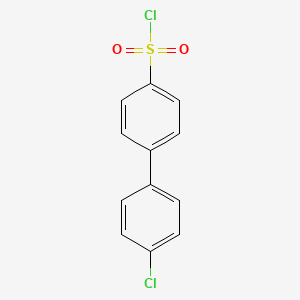
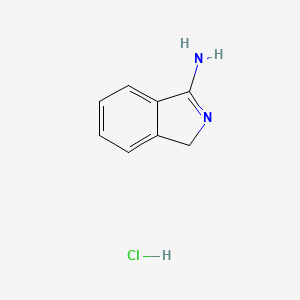
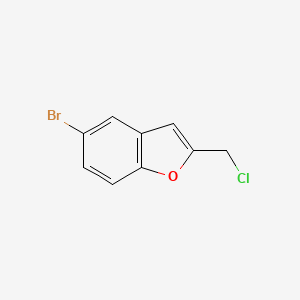
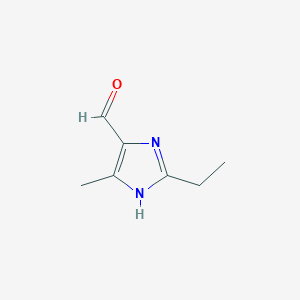
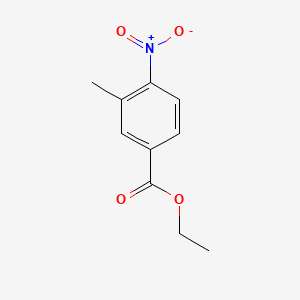
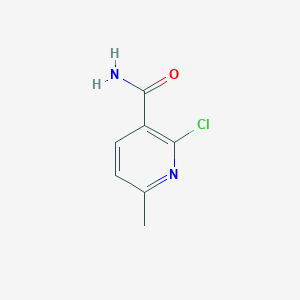
![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)


